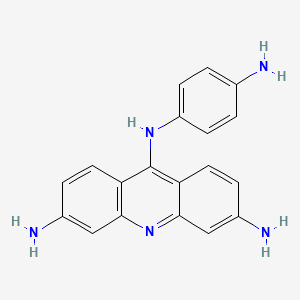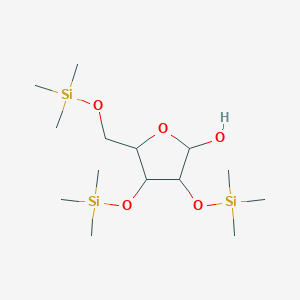
Tris(trimethylsilyl)-D-ribose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trimethylsilyl)-D-ribose is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a D-ribose molecule. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . This compound is not naturally occurring and is typically synthesized for specific research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(trimethylsilyl)-D-ribose typically involves the protection of hydroxyl groups in D-ribose using trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods: The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and imidazole are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of deprotected D-ribose .
Scientific Research Applications
Tris(trimethylsilyl)-D-ribose has several applications in scientific research:
Mechanism of Action
The mechanism by which Tris(trimethylsilyl)-D-ribose exerts its effects is primarily through the protection of hydroxyl groups. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective modification of other parts of the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Tris(trimethylsilyl)phosphine: Utilized in the synthesis of metal phosphido clusters and as a reagent in organic synthesis.
Trimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness: Tris(trimethylsilyl)-D-ribose is unique due to its combination of a carbohydrate backbone with trimethylsilyl protection, making it particularly useful in carbohydrate chemistry and glycosylation reactions. Its stability and reactivity profile distinguish it from other trimethylsilyl-protected compounds .
Properties
CAS No. |
79744-06-2 |
|---|---|
Molecular Formula |
C14H34O5Si3 |
Molecular Weight |
366.67 g/mol |
IUPAC Name |
3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C14H34O5Si3/c1-20(2,3)16-10-11-12(18-21(4,5)6)13(14(15)17-11)19-22(7,8)9/h11-15H,10H2,1-9H3 |
InChI Key |
CXBHXAAMTUUWBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(O1)O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


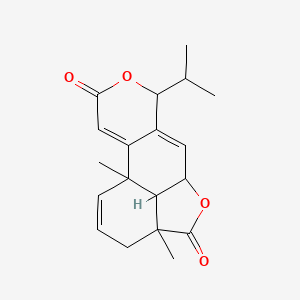


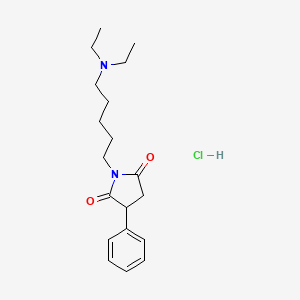
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
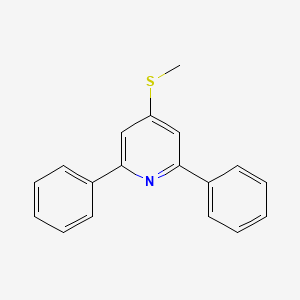
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
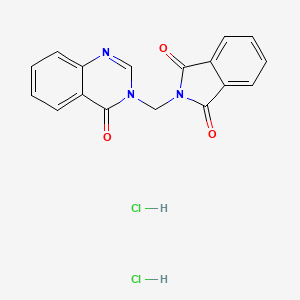

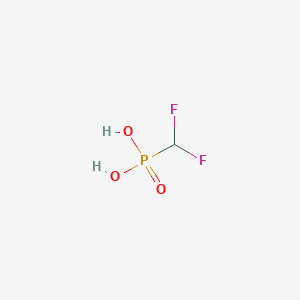
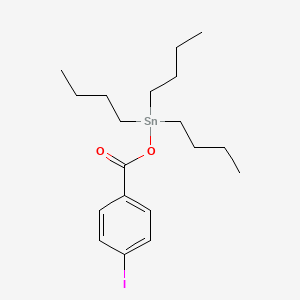
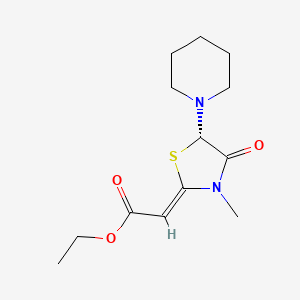
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
